1-(6-Bromo-3-chloro-2-fluorophenyl)ethanol
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Overview
Description
1-(6-Bromo-3-chloro-2-fluorophenyl)ethanol is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(6-bromo-3-chloro-2-fluorophenyl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanone or 1-(6-Bromo-3-chloro-2-fluorophenyl)acetaldehyde.
Reduction: 1-(6-Bromo-3-chloro-2-fluorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromo-3-chloro-2-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
- 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanone
- 1-(6-Bromo-3-chloro-2-fluorophenyl)acetaldehyde
- 1-(6-Bromo-3-chloro-2-fluorophenyl)ethane
Uniqueness: 1-(6-Bromo-3-chloro-2-fluorophenyl)ethanol is unique due to the combination of its halogenated phenyl ring and ethanol group, which imparts distinct chemical reactivity and potential biological activity. The presence of multiple halogen atoms can influence its physicochemical properties, such as solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(6-bromo-3-chloro-2-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPPXTIAVHWAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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